5-Bromo-2-chloro-4-methylpyridin-3-ol 5-Bromo-2-chloro-4-methylpyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1211530-16-3
VCID: VC8218653
InChI: InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3
SMILES: CC1=C(C(=NC=C1Br)Cl)O
Molecular Formula: C6H5BrClNO
Molecular Weight: 222.47 g/mol

5-Bromo-2-chloro-4-methylpyridin-3-ol

CAS No.: 1211530-16-3

Cat. No.: VC8218653

Molecular Formula: C6H5BrClNO

Molecular Weight: 222.47 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-4-methylpyridin-3-ol - 1211530-16-3

Specification

CAS No. 1211530-16-3
Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
IUPAC Name 5-bromo-2-chloro-4-methylpyridin-3-ol
Standard InChI InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3
Standard InChI Key JPWXLDARURVSHK-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1Br)Cl)O
Canonical SMILES CC1=C(C(=NC=C1Br)Cl)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 4-, and 5-positions with chlorine, methyl, and bromine groups, respectively, alongside a hydroxyl group at the 3-position . This arrangement creates distinct electronic effects: bromine and chlorine inductively withdraw electron density, while the hydroxyl group contributes hydrogen-bonding capacity. X-ray crystallography data remain unavailable, but computational models predict a planar pyridine core with substituents adopting equatorial orientations to minimize steric strain .

Physicochemical Parameters

Key properties derived from experimental and computational analyses include:

PropertyValueMethod/Source
Molecular Weight222.467 g/molMass spectrometry
Exact Mass220.924 DaHigh-res MS
Polar Surface Area (PSA)33.12 ŲComputational
Partition Coefficient (LogP)2.51HPLC determination
Hazard StatementsH315, H319, H335GHS classification

Notably, density, melting point, and boiling point data are absent from publicly available literature, highlighting gaps in characterization . The logP\log P value suggests moderate lipid solubility, implying potential membrane permeability in biological systems .

Synthetic Pathways and Industrial Production

Reported Synthesis Methods

While no direct synthesis protocols for 5-bromo-2-chloro-4-methylpyridin-3-ol are documented in the reviewed literature, analogous halogenated pyridines are typically synthesized through:

  • Electrophilic Aromatic Substitution: Sequential halogenation of methylpyridinol precursors using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 and Cl2/AlCl3\text{Cl}_2/\text{AlCl}_3 under controlled conditions .

  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions employing boronic acids to introduce aryl groups post-halogenation .

The absence of explicit synthetic data for this compound suggests it may be produced via proprietary routes or as a minor byproduct in related syntheses.

Industrial Manufacturing Considerations

Scale-up challenges include:

  • Regioselectivity Control: Minimizing undesired ortho/para isomers during halogenation .

  • Waste Management: Handling halogenated byproducts and acidic catalysts (e.g., AlCl3\text{AlCl}_3) .

  • Purification Complexity: Separating structurally similar impurities due to the compound’s high halogen content .

A patented Friedel-Crafts acylation method for related benzophenones demonstrates the feasibility of aluminum trichloride-mediated reactions in dichloromethane, though adaptation to pyridine systems would require modified conditions .

Applications in Chemical Research

Materials Science Applications

Preliminary evidence from analogous compounds suggests utility in:

  • Ligand Design: Chelating metal ions via the hydroxyl and pyridyl nitrogen .

  • Polymer Modification: Halogen groups enable radical-mediated grafting onto polymer backbones .

Hazard TypePrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves; use fume hoods
Eye Damage (H319)Safety goggles; emergency eye wash stations
Respiratory Irritation (H335)NIOSH-approved respirators; local exhaust ventilation

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